N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a benzothiazole moiety via a carboxamide bridge. The benzodioxane scaffold is known for its metabolic stability and ability to engage in π-π interactions, while the benzothiazole group contributes to heterocyclic diversity, enhancing binding to biological targets such as proteasomes or neuropilin receptors.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-11-15(7-10)22-9-17-11/h1-7,9,14H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKERIXUGDPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in the presence of a catalytic quantity of glacial acetic acid in ethanol . This reaction forms an intermediate, which is then further reacted under specific conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Thiazole derivatives, including this compound, have shown the ability to interact with various biological targets, which may lead to the development of new drugs for treating diseases such as cancer and bacterial infections .
Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole exhibit significant anticancer properties. For instance, compounds similar to N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) in vitro .
Materials Science
Development of New Materials
The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Research into similar compounds indicates their potential use in organic electronics and photonic devices due to their favorable charge transport properties.
Biological Studies
Quorum-Sensing Inhibition
This compound has been studied for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate their behavior in response to population density. Inhibiting this process can be crucial for controlling bacterial infections and reducing antibiotic resistance .
Case Study: Antimicrobial Activity
In studies focusing on antimicrobial properties, compounds related to this compound have been evaluated against various bacterial strains. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Synthesis and Preparation
The synthesis of this compound typically involves the condensation of suitable aryl benzaldehydes with specific amines under controlled conditions. Optimizing reaction parameters such as temperature and solvent can enhance yield and purity .
Summary of Scientific Research Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against MCF7 breast cancer cells |
| Materials Science | Organic electronics | Favorable charge transport properties |
| Biological Studies | Quorum-sensing inhibitors | Potentially reduces bacterial virulence |
| Synthesis Methods | Laboratory synthesis optimization | Enhanced yield through optimized reaction conditions |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting quorum-sensing in bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzodioxine Carboxamides
Several analogs share the benzodioxine carboxamide backbone but differ in substituents on the amide nitrogen. Key examples include:
- Activity Insights: The 4-chlorophenethyl analog shows moderate β1i/β5i inhibition, suggesting that bulky lipophilic groups enhance immunoproteasome binding. The benzothiazole substituent in the target compound may improve selectivity for specific subunits or receptors (e.g., Neuropilin-1) due to its planar aromatic structure and sulfur atom, which can engage in hydrogen bonding or hydrophobic interactions . Benzimidazole-based analogs (e.g., from ) demonstrate distinct targeting of Neuropilin-1, highlighting how heterocycle choice dictates biological pathway engagement .
Heterocyclic Modifications on the Benzodioxine Core
Structural variations in the benzodioxine ring or adjacent groups influence solubility and target affinity:
- Thiazole and indole derivatives (): Compounds like 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24) show antiviral activity against Venezuelan equine encephalitis virus, suggesting that electron-rich heterocycles improve viral entry inhibition. The benzothiazole group in the target compound may offer superior π-stacking in enzyme active sites compared to simpler thiazoles .
Biological Activity
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 941966-17-2) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.3 g/mol. The compound features both benzothiazole and dihydrobenzo dioxine rings, which contribute to its distinct chemical and biological properties .
Synthesis
The synthesis typically involves the condensation of aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine using glacial acetic acid in ethanol as a catalyst. This method can be optimized for yield and purity through adjustments in reaction conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with some derivatives showing IC50 values as low as 2.03 μM . Although specific data on this compound's activity against Mtb is limited, its structural similarities suggest potential efficacy.
Antidepressant Effects
A series of related compounds have been assessed for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). One compound demonstrated a Ki value of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, indicating significant antidepressant-like activity in animal models . While direct studies on this compound are not yet published, its structural relatives suggest a potential for similar effects.
Quorum-Sensing Inhibition
This compound has also been investigated for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior; inhibiting this process can be crucial in controlling bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect |
|---|---|
| Substituent on benzothiazole | Alters receptor affinity and selectivity |
| Variations in the dioxine ring | Impact on solubility and bioavailability |
| Presence of functional groups | Can enhance or reduce biological activity |
Case Studies
- Antitubercular Activity : A study highlighted the synthesis of various thiazole derivatives with promising antitubercular activity. While specific data on the target compound was not detailed, the overall findings suggest that modifications in similar compounds lead to significant improvements in efficacy against Mtb .
- Antidepressant Screening : In experiments involving forced swimming tests (FST) and tail suspension tests (TST), derivatives similar to this compound exhibited notable antidepressant-like effects. These findings support further exploration into this compound’s potential antidepressant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
